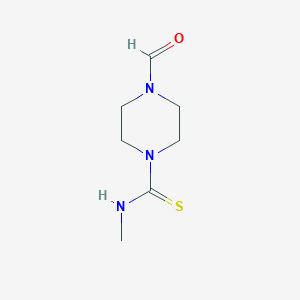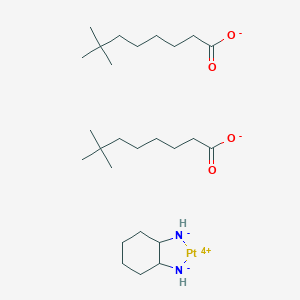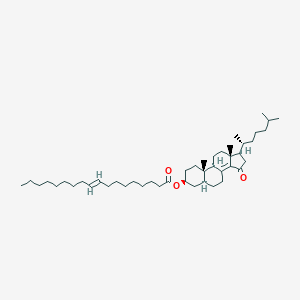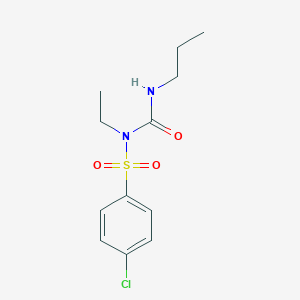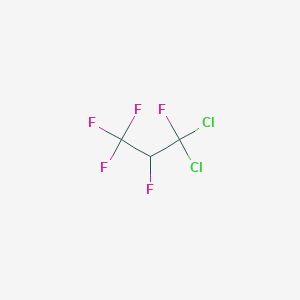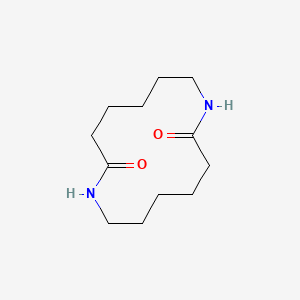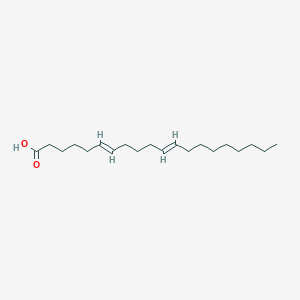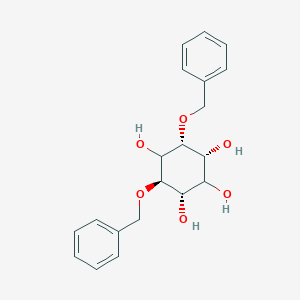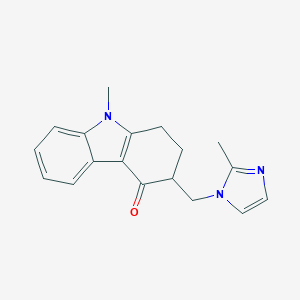![molecular formula C14H15NO2S B039202 4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol CAS No. 112806-09-4](/img/structure/B39202.png)
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol is a chemical compound that has been widely studied for its potential therapeutic effects. It is commonly referred to as THPBD and has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In
作用机制
The mechanism of action of THPBD is not fully understood, but it is believed to act on several pathways in the body. THPBD has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. THPBD has also been shown to activate the Nrf2 pathway, which regulates the body's antioxidant response. In addition, THPBD has been shown to modulate the activity of several enzymes involved in the metabolism of neurotransmitters, suggesting that it may have a role in the treatment of neurological disorders.
生化和生理效应
THPBD has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. THPBD has also been shown to increase the activity of antioxidant enzymes, protecting cells from oxidative damage. In addition, THPBD has been shown to modulate the activity of several neurotransmitters, suggesting that it may have a role in the treatment of neurological disorders.
实验室实验的优点和局限性
THPBD has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. THPBD is also stable under a variety of conditions, making it suitable for long-term studies. However, THPBD has some limitations for laboratory experiments. It is relatively expensive to synthesize and may not be suitable for large-scale studies. In addition, the mechanism of action of THPBD is not fully understood, making it difficult to design experiments to test its effects.
未来方向
There are several future directions for research on THPBD. One area of interest is the development of new synthesis methods to produce THPBD more efficiently and cost-effectively. Another area of interest is the investigation of the mechanism of action of THPBD, which could provide insights into its potential therapeutic effects. In addition, further studies are needed to determine the safety and efficacy of THPBD in animal and human models. Finally, THPBD could be investigated for its potential to treat a variety of diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
In conclusion, 4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol is a chemical compound that has been widely studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and may have a role in the treatment of a variety of diseases. Further research is needed to fully understand the mechanism of action of THPBD and to determine its safety and efficacy in animal and human models.
合成方法
THPBD can be synthesized using a multi-step process that involves the reaction of 2,3-dihydroxybenzaldehyde with 2-amino-5-methylthiophene. The resulting product is then subjected to a series of reactions to produce the final compound. The synthesis method of THPBD has been optimized to produce high yields and purity, making it suitable for laboratory experiments.
科学研究应用
THPBD has been studied extensively for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. THPBD has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, THPBD has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
属性
CAS 编号 |
112806-09-4 |
|---|---|
产品名称 |
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol |
分子式 |
C14H15NO2S |
分子量 |
261.34 g/mol |
IUPAC 名称 |
4-(5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-7-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H15NO2S/c1-15-7-10-4-5-18-14(10)11(8-15)9-2-3-12(16)13(17)6-9/h2-6,11,16-17H,7-8H2,1H3 |
InChI 键 |
HOUDWHHHQIMNAF-UHFFFAOYSA-N |
SMILES |
CN1CC(C2=C(C1)C=CS2)C3=CC(=C(C=C3)O)O |
规范 SMILES |
CN1CC(C2=C(C1)C=CS2)C3=CC(=C(C=C3)O)O |
同义词 |
4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



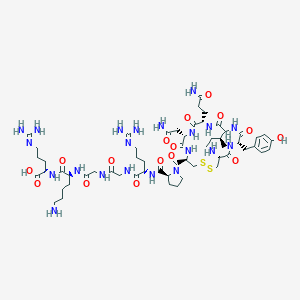
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
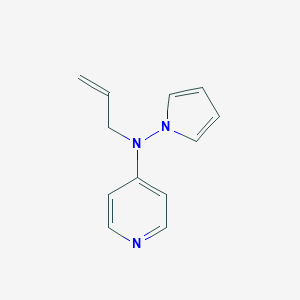
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)
